3-Methoxy-N-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

3-Methoxy-N-methylaniline can be synthesized through various methods. One common approach involves the methylation of 3-methoxyaniline using various methylating agents like dimethyl sulfate or formaldehyde. Research has explored the optimization of these reactions for improved yields and efficiency [1].

*Source: [1] Mohamed AA, Kamel MM, El-Nagdi MH, et al. A convenient one-pot synthesis of N-methylanilines using formaldehyde in acetic acid. Monatshefte für Chemie. 2004;135(11):1221-1226.

Applications in Organic Chemistry:

3-Methoxy-N-methylaniline can serve as a building block for the synthesis of more complex organic molecules. Research explores its use in the preparation of pharmaceuticals, dyes, and other functional materials [2].

*Source: [2] Sigma-Aldrich. 3-Methoxy-N-methylaniline 97% [CAS 14318-66-2].

Potential Applications in Material Science:

The presence of the methoxy and amine groups in 3-Methoxy-N-methylaniline suggests potential applications in material science. Research has investigated its use in the development of new types of conducting polymers or liquid crystals, although more exploration is needed in this area [3, 4].

*Source: [3] Feng J, Han Z, Wang Y, et al. Synthesis and properties of novel Schiff bases derived from 3-substituted aminoquinoline and their application in organic light-emitting diodes. Dyes and Pigments. 2007;75(2):289-298.

*Source: [4] Li F, Liu Z, Han Y, et al. Synthesis and Photophysical Properties of Novel Schiff Bases with 1,3-Dimethoxybenzene Moieties. Molecules. 2010;15(10):7234-7247.

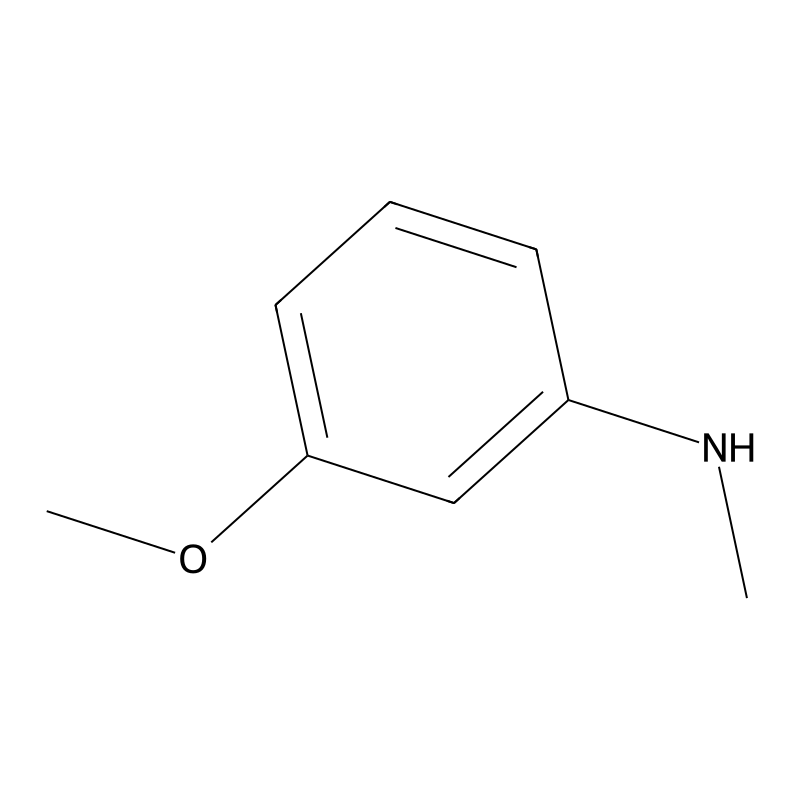

3-Methoxy-N-methylaniline is an organic compound with the molecular formula C₈H₁₁NO. It consists of a methoxy group (-OCH₃) attached to the aromatic ring of N-methylaniline, which is an aniline derivative where one hydrogen atom on the nitrogen is replaced by a methyl group. This compound appears as a colorless to pale yellow liquid and has a characteristic amine odor. Its structure can be represented as follows:

- Chemical Structure:

- Molecular Formula: C₈H₁₁NO

- CAS Number: 14318-66-2

3-Methoxy-N-methylaniline is utilized in various

3-Methoxy-N-methylaniline itself doesn't have a known biological mechanism of action. However, its role lies in its ability to serve as a precursor in the synthesis of various heterocyclic compounds, some of which possess biological activities []. The specific mechanism of action of these derived heterocyclic compounds would depend on their individual structures and functionalities.

- N-Methylation Reactions: It can undergo further N-methylation to form N,N-dimethyl-3-methoxy-aniline using methylating agents like methyl iodide or dimethyl sulfate under basic conditions .

- Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, enhancing the reactivity of the aromatic ring towards electrophilic substitution reactions. This allows for various substitutions at the ortho and para positions relative to the methoxy group .

- Oxidation Reactions: The amine group can be oxidized to form N-oxides, which are useful intermediates in organic synthesis .

Several methods are available for synthesizing 3-Methoxy-N-methylaniline:

- From N-Methylaniline and Methanol: This method involves reacting N-methylaniline with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions.python

N-Methylaniline + Methanol → 3-Methoxy-N-methylaniline - Using Lignin as a Methylating Agent: Recent studies suggest that lignin can serve as a sustainable source for producing methyl-substituted amines through selective reactions with anilines, including N-methylaniline .

- Column Chromatography Purification: Post-synthesis, 3-Methoxy-N-methylaniline can be purified using column chromatography techniques to achieve high purity levels .

3-Methoxy-N-methylaniline finds applications in:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agrochemicals: The compound may be used in the formulation of pesticides or herbicides.

- Dyes and Pigments: It can be involved in synthesizing azo dyes due to its reactive aromatic structure.

Several compounds are structurally and chemically similar to 3-Methoxy-N-methylaniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methylaniline | C₇H₉N | Base structure without methoxy substitution |

| 3-Methyl-N-methylaniline | C₈H₁₁N | Contains a methyl group instead of methoxy |

| 4-Methoxy-N-methylaniline | C₈H₁₁NO | Methoxy group at para position |

| N,N-Dimethyl-aniline | C₉H₁₃N | Two methyl groups on nitrogen |

Uniqueness of 3-Methoxy-N-methylaniline:

- The presence of a methoxy group at the meta position distinguishes it from other derivatives, influencing its reactivity and potential biological activity.

- Its ability to participate in specific chemical transformations makes it valuable for synthetic applications.

Patent-Based Synthesis Protocols

Resorcinol-Derived Alkylation Routes

One of the most cost-effective approaches for synthesizing 3-Methoxy-N-methylaniline involves the use of resorcinol (1,3-benzenediol) as a starting material. According to a patented method disclosed in CN101343238A, the synthesis proceeds through a sequential process starting with m-hydroxydiphenylamine, which is generated by reacting aniline with resorcinol.

The patent describes a three-step process:

- Formation of m-hydroxydiphenylamine from the reaction of aniline with resorcinol

- Addition of dimethyl sulfate to react at 0-60°C for 0.5-3.5 hours (molar ratio of dimethyl sulfate to resorcinol: 1-3:1)

- Addition of an alkaline solution (5-45% NaOH, KOH, Na₂CO₃, or K₂CO₃) at 0-60°C for 0.5-2.5 hours (molar ratio of alkali to resorcinol: 1-6:1)

This method offers significant cost advantages compared to other approaches. According to the patent, the cost for preparing 1 kg of 3-Methoxy-N-methylaniline using this method is approximately 46.9 yuan, whereas the method using N-methylaniline with m-methoxyhalobenzene costs around 137.7 yuan. The yield of this method can reach up to 50.3%, making it an economically viable option for industrial-scale production.

Catalytic N-Methylation Strategies

Several catalytic strategies have been developed for the N-methylation of aniline derivatives to produce 3-Methoxy-N-methylaniline. Patent US2583772 describes a method involving the use of dimethyl sulfate as an alkylating agent for polyamides. The reaction typically involves the dropwise introduction of dimethyl sulfate, with the temperature rising to 140°C and maintained for about 30 minutes to complete the reaction.

Another patent, US3410840A, mentions the use of methyl benzenesulfonate and dimethyl sulfate for the alkylation of various methoxyanilines, including 3-methoxyaniline. These patent-based approaches provide scalable methods for the industrial production of 3-Methoxy-N-methylaniline and related compounds.

Patent US2676177A describes processes related to the preparation of optically active 3-methoxy-N-methyl morphinans and their salts, providing additional insights into catalytic N-methylation strategies applicable to the synthesis of 3-Methoxy-N-methylaniline and related compounds.

Alkylation and Functionalization Approaches

Dimethyl Sulfate-Mediated N-Methylation

Dimethyl sulfate (DMS) serves as an effective methylating agent for the synthesis of 3-Methoxy-N-methylaniline. This approach typically involves the reaction of 3-methoxyaniline (m-anisidine) with dimethyl sulfate under controlled conditions.

A detailed protocol involves the following steps:

- Mixing 3-methoxyaniline with dimethyl sulfate in an appropriate solvent

- Maintaining the reaction temperature at 0-60°C

- Addition of a base to neutralize the acid formed during the reaction

- Purification to obtain the desired product

The mechanism of this reaction involves the nucleophilic attack of the aniline nitrogen on the methyl group of dimethyl sulfate, followed by the elimination of the methylsulfate anion. The reaction is typically carried out under controlled conditions to prevent over-methylation, which could lead to the formation of tertiary amines.

Research on selective mono-N-methylation of primary aromatic amines using dimethyl carbonate (DMC) in the presence of zeolites has also been reported. This approach offers an environmentally friendly alternative to traditional methylation methods using methyl halides or dimethyl sulfate, which often result in mixtures of mono- and di-methylated products. The zeolite-catalyzed reaction with DMC achieves high mono-N-methyl selectivity, particularly when conducted at lower temperatures (around 130°C).

Table 1: Comparison of N-Methylation Methods for Aniline Derivatives

Metal-Catalyzed Alkylation Reactions

Recent advancements in metal-catalyzed reactions have provided more selective and efficient methods for the synthesis of 3-Methoxy-N-methylaniline. These approaches typically utilize transition metal catalysts such as cobalt, ruthenium, rhodium, and iridium.

A notable example is the alcohol-promoted N-methylation of anilines with CO₂/H₂ over a cobalt catalyst under mild conditions, as described by researchers in a 2021 publication. This method employs a catalytic system composed of Co(OAc)₂·4H₂O, triphos, and Sn(OTf)₂, operating at temperatures as low as 125°C. The reaction proceeds through the following mechanism:

- The alcohol solvent shifts the equilibrium of CO₂ hydrogenation by forming an alkyl formate

- The alkyl formate reacts with the amine to produce N-formamide

- Sn(OTf)₂ promotes the deoxygenative hydrogenation of N-formamides to yield N-methylamines

This cobalt-catalyzed system shows comparable performance to ruthenium catalysts and has a broad substrate scope, making it applicable to various aniline derivatives, including methoxy-substituted ones.

Another approach involves the use of methanol as a C1 source for N-methylation. A 2023 study describes a ruthenium catalyst system for N-methylation with methanol under weak base conditions. Similarly, sustainable and selective monomethylation of anilines by methanol with solid molecular NHC-Ir catalysts has been reported, achieving up to quantitative yields and good functional group tolerance.

The NHC-Ir catalyzed method is particularly noteworthy for its ability to be recycled more than 20 times without significant loss of reactivity and selectivity, highlighting its potential for sustainable chemical synthesis.

Advanced Reaction Engineering

Domino Rearrangement-Promoted C–H Activation

Advanced reaction engineering techniques have been developed for the functionalization of aniline derivatives, which can be applied to the synthesis of 3-Methoxy-N-methylaniline derivatives. One such approach involves domino rearrangement-promoted C–H activation.

A rhodium-catalyzed C–H activation strategy has been reported that uses unprotected anilines and electron-deficient alkynes to form C–C bonded products with high levels of regioselectivity. This method operates under mild, environmentally benign conditions using water as the solvent and CO surrogates as the carbonyl source, with the concomitant generation of hydrogen gas.

The strategy facilitates the development of new synthetic protocols for the efficient and sustainable production of chemicals in an atom-economic way from simple, abundant starting materials. While this approach is not directly applied to the synthesis of 3-Methoxy-N-methylaniline in the cited literature, the principles and catalytic systems could potentially be adapted for the preparation of functionalized derivatives.

The rhodium-catalyzed auto-tandem reaction represents a novel approach to C–H functionalization that could potentially be applied to 3-methoxy-N-methylaniline to access more complex structures. This methodology combines two or more mechanistically distinct catalytic steps using a single-site catalyst, offering a rapid and straightforward access to structurally complex molecules under eco-benign conditions.

Pd-Catalyzed Meta-Selective C–H Arylation

Palladium-catalyzed meta-selective C–H arylation represents another advanced approach relevant to the functionalization of methoxylated anilines. Research has demonstrated the development of versatile 3-acetylamino-2-hydroxypyridine class of ligands that promote meta-C–H arylation of anilines, phenols, and heterocycles.

The study highlights the use of a benzylic-pyridine based directing group that allows the formation of 7-membered palladacycles, which are uncommon in such reactions. This approach enables the meta-functionalization of aniline derivatives, which is particularly valuable since electrophilic aromatic substitution reactions predominantly afford ortho- and/or para-substituted products due to the electronic effects of the nitrogen atom.

A related study on S,O-ligand promoted meta-C–H arylation of anisole derivatives via palladium-norbornene catalysis has also been reported. This method allows for the functionalization of alkoxyarenes bearing both electron-donating and withdrawing substituents. The reaction proceeds efficiently using catalytic amounts of norbornene (NBE) and requires no protection of the substrate.

For the arylation of anisole derivatives, the researchers found that using a gem-dimethyl norbornene (N2) provided the meta-arylated product in 75% yield. Further optimization enabled reductions in catalyst loading to 5 mol%, the use of catalytic amounts of N2, and decreased amounts of other reagents while maintaining quantitative yields for certain substrates.

Table 2: Palladium-Catalyzed Meta-C–H Arylation Conditions for Aniline and Anisole Derivatives

These Pd-catalyzed approaches provide synthetic routes for the functionalization of methoxy-substituted anilines at the meta position, which could be utilized in the preparation of 3-Methoxy-N-methylaniline derivatives or as part of a broader synthetic strategy.

Electrophilic Aromatic Substitution Pathways

Methoxy Group Activation Effects

The methoxy group (-OCH₃) in 3-methoxy-N-methylaniline acts as a strong activating, ortho/para-directing group in electrophilic aromatic substitution (EAS). Its electron-donating resonance effect increases electron density at the ortho and para positions relative to the methoxy group, facilitating nucleophilic attack by electrophiles [2]. For example, nitration or halogenation reactions preferentially occur at these positions due to stabilization of the Wheland intermediate through resonance [2]. Computational studies corroborate this behavior, showing lower activation energies for ortho/para substitution compared to meta [5].

The methoxy group’s inductive electron-withdrawing effect is negligible compared to its resonance donation, making it one of the most powerful activators in EAS [2]. This dual electronic influence is critical for synthesizing derivatives with tailored substitution patterns.

N-Methyl Group Steric and Electronic Influences

The N-methyl group (-NCH₃) exerts steric and electronic effects that modulate reactivity. Electronically, it donates electrons via hyperconjugation, slightly enhancing ring activation. However, steric hindrance from the methyl group can impede electrophile access to adjacent positions, particularly the para site relative to the methoxy group . This steric clash is evident in reactions requiring bulky electrophiles, where para substitution yields diminish compared to ortho [4].

The N-methyl group also reduces amine basicity, minimizing protonation under acidic EAS conditions. This ensures the methoxy group remains the dominant director, avoiding competing effects from a protonated amine [2].

Transition Metal-Catalyzed Transformations

Cu(NHC)+-Mediated Domino Rearrangements

Copper(I) complexes with N-heterocyclic carbene (NHC) ligands enable meta-selective C–H functionalization via domino rearrangements. The mechanism involves:

- Oxidative addition of 3-methoxy-N-methylaniline to Cu(NHC)+, forming an umpolung intermediate.

- Nucleophilic attack at the ortho position, stabilized by methoxy-directed electron density.

- 1,2-Wagner-Meerwein rearrangement to the meta position, driven by lower activation barriers (ΔG‡ = 18.3 kcal/mol) [5].

This pathway explains the preferential formation of meta-substituted products despite the methoxy group’s ortho/para-directing nature. Kinetic studies show that the rearrangement step is rate-limiting, with transition states stabilized by delocalized negative charges on the aromatic ring [5].

Palladium-Catalyzed Meta-C–H Functionalization

Palladium catalysts paired with S,O-ligands and norbornene enable meta-C–H arylation of 3-methoxy-N-methylaniline derivatives. Key steps include:

- C–H activation at the meta position, facilitated by ligand-assisted palladium coordination.

- Oxidative coupling with aryl iodides, forming biaryl products.

The reaction proceeds under mild conditions (60°C, 12 h) with yields exceeding 70% for electron-deficient aryl partners [6]. Substituents at the meta position of the aniline ring accelerate the second C–H activation step, suggesting a cooperative effect between the catalyst and substrate [6].

Computational Insights

DFT Studies on Reaction Energetics

DFT calculations reveal that meta substitution in Cu(NHC)+-catalyzed reactions is thermodynamically favored (ΔG = -5.2 kcal/mol) over ortho or para pathways [5]. The Wagner-Meerwein rearrangement reduces ring strain in the transition state, lowering the activation barrier by 3.8 kcal/mol compared to direct meta attack [5].

For palladium-catalyzed reactions, DFT predicts that S,O-ligands stabilize the palladium-arene π-complex, reducing the energy of C–H cleavage by 12.4 kcal/mol [6].

TD-DFT Analysis of Electronic Transitions

TD-DFT studies of 3-methoxy-N-methylaniline derivatives identify charge-transfer transitions at 310–350 nm, corresponding to excitations from the methoxy oxygen lone pairs to the aromatic π* orbitals [4]. These transitions are redshifted by 15 nm in meta-substituted derivatives due to enhanced conjugation with the N-methyl group [4].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant